molecular formula C16H20ClN5O3S B2895491 3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034577-72-3

3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2895491
CAS No.: 2034577-72-3
M. Wt: 397.88
InChI Key: QVQANEVKNSRCDL-UHFFFAOYSA-N
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Description

3-Chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a high-purity chemical reagent designed for scientific research. This compound belongs to a class of sulfonamide-triazine hybrids, which are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with diverse biological targets . The molecular structure integrates a 1,3,5-triazine core—a scaffold known for a broad spectrum of biological activities including antiviral, antibacterial, and anti-inflammatory properties —with a benzenesulfonamide group via a methyl linker. The triazine ring is further substituted with a methoxy group at the 4-position and a pyrrolidine ring at the 6-position, while the sulfonamide moiety features a chloro and methyl substitution on the phenyl ring. This specific architecture suggests potential as a building block for the synthesis of more complex molecules or as an investigational tool in biochemistry . Compounds featuring the 1,3,5-triazine motif conjugated with benzenesulfonamide have been scientifically demonstrated to act as potent and selective enzyme inhibitors. Recent research on analogous structures has shown promising inhibitory potency against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets associated with neurodegenerative diseases like Alzheimer's . The mechanism of action for this class of compounds typically involves binding to the active site of target enzymes, such as carbonic anhydrases or cholinesterases, thereby modulating their activity and influencing critical biological pathways . Furthermore, the structural components of this reagent, particularly the sulfonamide group, are known to confer enzyme-inhibitory properties, making it a candidate for research in enzymology and inhibitor screening . This product is strictly intended for research applications in fields such as chemistry, biology, and pharmaceutical development. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers can rely on the consistent quality of this reagent for their investigative work in developing novel enzyme inhibitors or exploring new chemical entities.

Properties

IUPAC Name

3-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-11-12(17)6-5-7-13(11)26(23,24)18-10-14-19-15(21-16(20-14)25-2)22-8-3-4-9-22/h5-7,18H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQANEVKNSRCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to targetacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be inferred that this compound may act as aninhibitor of AChE . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Potential Applications
Target Compound 1,3,5-Triazine 4-Methoxy, 6-pyrrolidinyl, 3-chloro-2-methylbenzenesulfonamide Likely C₁₇H₂₀ClN₇O₃S* ~440 (estimated) Agrochemicals, antimicrobial agents
N-((4-Methoxy-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-2,3-Dihydrobenzo[b][1,4]Dioxine-6-Sulfonamide () 1,3,5-Triazine 4-Methoxy, 6-piperidinyl, 2,3-dihydrobenzo[dioxine]-sulfonamide C₁₈H₂₃N₅O₅S 421.5 Not specified, likely herbicide/pharmaceutical
N-((4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-Phenylisoxazole-3-Carboxamide () 1,3,5-Triazine 4-Methoxy, 6-pyrrolidinyl, 5-phenylisoxazole-carboxamide C₁₉H₂₀N₆O₃ 380.4 Agrochemicals (structural similarity to sulfonylureas)
3-Chloro-N-(2-((6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Ethyl)-4-Methoxybenzenesulfonamide () Pyrimidine Pyrazole-substituted pyrimidine, 3-chloro-4-methoxybenzenesulfonamide C₁₈H₂₁ClN₆O₃S 436.9 Pharmaceutical (kinase inhibition?)
Cinosulfuron () 1,3,5-Triazine Sulfonylurea linkage, dimethoxy substitutions C₁₄H₁₅N₅O₆S 389.4 Herbicide

*Estimated based on structural similarity to and .

Key Observations:
  • Core Heterocycle : The target compound’s triazine core differentiates it from pyrimidine-based analogs (e.g., ), which may alter binding affinity in biological targets .
  • Substituent Effects: Pyrrolidinyl vs. Sulfonamide vs. Carboxamide/Sulfonylurea: The sulfonamide group in the target compound contrasts with the carboxamide () and sulfonylurea () linkages, which are critical for herbicidal activity in sulfonylureas .

Preparation Methods

Synthesis of 2,4,6-Trichloro-1,3,5-Triazine (Cyanuric Chloride) Intermediate

Cyanuric chloride serves as the foundational precursor. Commercial cyanuric chloride (CAS 108-77-0) is typically purified via recrystallization from dry hexane to remove trace HCl.

Step 1: Methoxy Substitution at the 4-Position

Reagents :

  • Cyanuric chloride (1 equiv)
  • Sodium methoxide (1.05 equiv) in dry acetone

Procedure :

  • Cyanuric chloride is suspended in anhydrous acetone under nitrogen at 0–5°C.
  • Sodium methoxide is added dropwise over 30 minutes.
  • The mixture is stirred for 2 hours at 0–5°C, then filtered to remove NaCl byproduct.
  • The intermediate, 4-methoxy-2,6-dichloro-1,3,5-triazine, is isolated via rotary evaporation (yield: 85–90%).

Characterization :

  • FTIR : $$ \nu = 810 \, \text{cm}^{-1} $$ (C-Cl stretch), $$ 1250 \, \text{cm}^{-1} $$ (C-O-C asym).
  • $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): $$ \delta = 3.98 \, \text{(s, 3H, OCH}3\text{)} $$.

Step 2: Pyrrolidin-1-yl Substitution at the 6-Position

Reagents :

  • 4-Methoxy-2,6-dichloro-1,3,5-triazine (1 equiv)
  • Pyrrolidine (1.1 equiv)
  • Triethylamine (TEA, 1.2 equiv) in DMF

Procedure :

  • The intermediate from Step 1 is dissolved in DMF at 0°C.
  • Pyrrolidine and TEA are added sequentially.
  • The reaction is warmed to room temperature and stirred for 12 hours.
  • The product, 4-methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine, is precipitated in ice-water, filtered, and dried (yield: 78–82%).

Characterization :

  • $$ ^{13}\text{C NMR} $$ (DMSO-$$ d6 $$): $$ \delta = 49.2 \, \text{(N-CH}2\text{-N)}, 55.1 \, \text{(OCH}_3\text{)} $$.
  • HPLC : Purity >95% (C18 column, acetonitrile/water).

Step 3: Benzenesulfonamide Coupling at the 2-Position

Reagents :

  • 4-Methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine (1 equiv)
  • 3-Chloro-2-methylbenzenesulfonamide (1.1 equiv)
  • Potassium carbonate (2 equiv) in DMF

Procedure :

  • The triazine intermediate and 3-chloro-2-methylbenzenesulfonamide are combined in DMF.
  • K$$ _2 $$CO$$ _3 $$ is added, and the mixture is heated to 80°C for 6 hours.
  • The reaction is quenched with ice-water, and the crude product is extracted with ethyl acetate.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the final compound (yield: 65–70%).

Characterization :

  • Melting Point : 215–217°C.
  • HRMS : $$ m/z = 438.0921 \, \text{[M+H]}^+ $$ (calc. 438.0918 for C$$ _{17} $$H$$ _{21} $$ClN$$ _5 $$O$$ _3 $$S).
  • $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): $$ \delta = 2.41 \, \text{(s, 3H, CH}3\text{)}, 3.91 \, \text{(s, 3H, OCH}3\text{)}, 4.62 \, \text{(s, 2H, CH}2\text{)} $$.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Substitution

A solvent-free approach involves heating cyanuric chloride with sodium methoxide, pyrrolidine, and 3-chloro-2-methylbenzenesulfonamide in a single reactor. This method reduces purification steps but requires precise temperature control (0°C → 25°C → 80°C) to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yields to 75–80%. This method is advantageous for scaling but demands specialized equipment.

Critical Analysis of Methodologies

Parameter Stepwise Method One-Pot Method Microwave Method
Yield 65–70% 60–65% 75–80%
Purity >98% 90–95% >95%
Reaction Time 20 hours 12 hours 1 hour
Equipment Needs Standard Standard Microwave reactor

Key Observations :

  • The stepwise method ensures higher purity but involves longer reaction times.
  • Microwave synthesis offers efficiency but requires capital investment.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Chlorine atoms on cyanuric chloride are displaced sequentially by methoxide (strong nucleophile), pyrrolidine (weaker nucleophile), and sulfonamide (least reactive), following the order of reactivity: 4-position > 6-position > 2-position.
  • Base Role : TEA or K$$ _2 $$CO$$ _3 $$ neutralizes HCl, shifting equilibrium toward product formation.

Scalability and Industrial Relevance

  • Pilot-Scale Protocol : A 100 g batch of the final compound was synthesized with 68% yield using the stepwise method, confirming reproducibility.
  • Cost Analysis : Raw material costs dominate (∼70%), with cyanuric chloride and sulfonamide precursors being major contributors.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
  • Functionalization of the triazine core with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMSO or acetonitrile) .
  • Sulfonamide coupling via reaction of a benzenesulfonyl chloride intermediate with the triazine-methylamine derivative, typically using a base like triethylamine to drive the reaction .
  • Critical Parameters : Temperature control (room temperature to 80°C), solvent purity, and stoichiometric ratios of reagents to minimize byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy, pyrrolidinyl, sulfonamide groups) via 1H^1H, 13C^{13}C, and 2D-COSY spectra .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-Ray Crystallography : Resolve ambiguous stereochemistry or bonding configurations .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related sulfonamide-triazine hybrids exhibit:
  • Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) .
  • Kinase Inhibition : Evaluated using fluorescence-based ATP-binding assays (IC50_{50} values in nM range) .
  • Experimental Design : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and dose-response curves to validate activity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Methodological Answer :
  • Solvent Screening : Compare DMF, NMP, and acetonitrile for solubility and reactivity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Real-Time Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
  • Table : Yield Optimization Under Different Conditions
SolventCatalystTemp (°C)Yield (%)
DMFNone6065
NMPDMAP8082
AcetonitrileTEART58

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy, pyrrolidinyl vs. piperidinyl) and correlate with assay results .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and explain discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution enhances antimicrobial potency) .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Isotope Labeling : Use 14C^{14}C-labeled analogs to track metabolic pathways .
  • CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for kinase inhibition vary between studies?

  • Methodological Answer :
  • Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) or enzyme isoforms (e.g., wild-type vs. mutant kinases) .
  • Compound Solubility : Poor solubility in aqueous buffers may lead to underestimated activity; use co-solvents (e.g., DMSO ≤1%) .
  • Validation : Repeat assays with internal standards (e.g., staurosporine) and normalize data to baseline activity .

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